
5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H23F2N3O3 and its molecular weight is 439.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, a complex organic compound, is notable for its unique structural features that include a pyridine backbone, piperazine moiety, and fluorinated aromatic groups. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs), which are critical in nucleotide metabolism and adenosine regulation.
Chemical Structure and Properties
The molecular formula of the compound is C23H20F2N2O4, with a molecular weight of 426.4 g/mol. Its structure is characterized by:
- Pyridine ring : Provides a basic nitrogen atom that can interact with various biological targets.
- Piperazine moiety : Enhances binding affinity and pharmacological properties.
- Fluorinated groups : Improve lipophilicity and metabolic stability.
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
This compound effectively inhibits ENTs, leading to altered cellular adenosine levels. This modulation can impact several signaling pathways involved in cancer progression and other diseases related to adenosine dysregulation. The fluorinated structure is believed to enhance the compound's binding affinity compared to non-fluorinated analogs .
Anticancer Potential
Research has indicated that compounds with similar structural motifs exhibit various pharmacological effects, including anticancer properties. The inhibition of ENTs may contribute to the therapeutic efficacy against tumors by altering the tumor microenvironment and enhancing the effectiveness of other anticancer agents .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the importance of structural modifications in enhancing biological activity. Below is a table summarizing similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Pyranone with fluorophenyl | Antiviral, anti-tuberculosis |
1-(2-Fluorophenyl)piperazine | Piperazine derivative | Antidepressant activity |
5-Fluoroindole | Indole ring with fluorine | Anticancer properties |
These compounds underscore how the incorporation of fluorine and other functional groups can enhance pharmacokinetic profiles and therapeutic efficacy.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:
- Synthesis and Evaluation : A series of substituted pyridazinones containing piperazine moieties were synthesized and evaluated for monoamine oxidase inhibitory activities. One compound demonstrated significant inhibitory activity with an IC50 value of 0.013 µM, indicating a strong potential for neuropharmacological applications .
- Antitubercular Activity : Another study designed novel benzamide derivatives that exhibited substantial anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC90 values ranging from 3.73 to 40.32 µM, showcasing the potential for developing new treatments for tuberculosis .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. This includes modulation of enzyme activity related to nucleotide metabolism and receptor interactions that influence cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
Structure Overview
The compound features a pyridine ring substituted with a piperazine moiety and fluorinated aromatic groups. Its unique structure contributes to its biological activity, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs).
Molecular Formula
- Molecular Formula : C22H24F2N4O2
- Molecular Weight : 408.45 g/mol
Key Functional Groups
- Pyridine ring : Contributes to the compound's ability to interact with biological targets.
- Piperazine moiety : Enhances the compound's pharmacological properties.
- Fluorinated aromatic groups : Increase lipophilicity and binding affinity.
Inhibition of Equilibrative Nucleoside Transporters
5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one has been identified as an effective inhibitor of ENTs. This inhibition can significantly alter cellular levels of adenosine, impacting various signaling pathways involved in cancer progression and other diseases.
Potential Therapeutic Applications
The compound's ability to modulate adenosine levels suggests potential applications in:
- Cancer Treatment : By inhibiting ENTs, the compound may enhance the efficacy of certain chemotherapeutic agents.
- Neurological Disorders : Altering adenosine signaling could provide therapeutic avenues for conditions like epilepsy and neurodegenerative diseases.
Case Study 1: Cancer Cell Line Evaluation
In a study evaluating various pyridine derivatives, including this compound, researchers found that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The study utilized MTT assays to assess cell viability across breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines.
Case Study 2: Mechanistic Studies on Adenosine Signaling
Further research focused on the mechanistic pathways influenced by the inhibition of ENTs by this compound. It was observed that treatment with the compound led to increased extracellular adenosine levels, subsequently activating A3 adenosine receptors, which are known to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3O3/c1-27-15-23(32-16-17-2-4-18(25)5-3-17)22(30)14-21(27)24(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h2-9,14-15H,10-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZVJFPXNMEONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.